molecular formula C11H22ClN B13908950 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride

3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride

Cat. No.: B13908950
M. Wt: 203.75 g/mol
InChI Key: DZNMFFMRXMPRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride is a chemical compound with the molecular formula C11H22ClN. It is a spirocyclic amine, which means it contains a spiro-connected bicyclic structure with an amine group. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride typically involves the reaction of a suitable precursor with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems ensures consistent quality and yield of the product. The final product is often subjected to rigorous quality control tests to ensure its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride is unique due to its specific spirocyclic structure and the presence of the isopropyl group. This unique structure imparts specific chemical and biological properties that make it valuable in various applications .

Properties

Molecular Formula

C11H22ClN

Molecular Weight

203.75 g/mol

IUPAC Name

3-propan-2-yl-2-azaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C11H21N.ClH/c1-9(2)10-11(8-12-10)6-4-3-5-7-11;/h9-10,12H,3-8H2,1-2H3;1H

InChI Key

DZNMFFMRXMPRFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2(CCCCC2)CN1.Cl

Origin of Product

United States

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